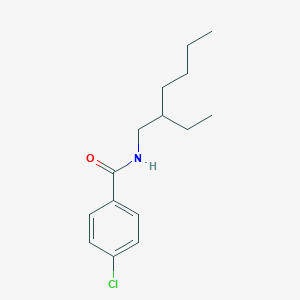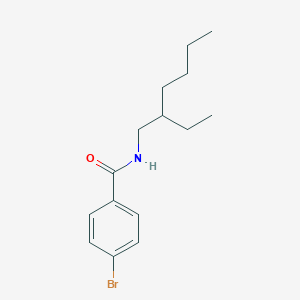
3,5-dimethoxy-N-(2-methylphenyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,5-dimethoxy-N-(2-methylphenyl)benzamide, also known as DMMPB, is a chemical compound that belongs to the family of phenethylamines. It is a synthetic drug that has been used in scientific research applications due to its unique properties. DMMPB is a potent agonist at the 5-HT2A receptor, which is a subtype of the serotonin receptor. This receptor is involved in various physiological processes, including mood regulation, cognition, and perception.
Mecanismo De Acción
3,5-dimethoxy-N-(2-methylphenyl)benzamide is a potent agonist at the 5-HT2A receptor. Activation of this receptor leads to an increase in intracellular calcium and activation of various signaling pathways. The 5-HT2A receptor is involved in various physiological processes, including mood regulation, cognition, and perception. 3,5-dimethoxy-N-(2-methylphenyl)benzamide has been shown to induce hallucinogenic effects in animal studies, which is consistent with its agonist activity at the 5-HT2A receptor.
Biochemical and Physiological Effects
3,5-dimethoxy-N-(2-methylphenyl)benzamide has been shown to induce hallucinogenic effects in animal studies. These effects include altered perception, cognitive distortions, and changes in mood. 3,5-dimethoxy-N-(2-methylphenyl)benzamide has also been shown to increase locomotor activity in animals. However, the exact biochemical and physiological effects of 3,5-dimethoxy-N-(2-methylphenyl)benzamide in humans are not well understood.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3,5-dimethoxy-N-(2-methylphenyl)benzamide is a potent agonist at the 5-HT2A receptor, which makes it a useful tool for studying the role of this receptor in various physiological processes. 3,5-dimethoxy-N-(2-methylphenyl)benzamide has been shown to induce hallucinogenic effects in animal studies, which can be used to investigate the mechanism of action of other hallucinogenic drugs. However, the use of 3,5-dimethoxy-N-(2-methylphenyl)benzamide in lab experiments is limited by its potential toxicity and lack of understanding of its effects in humans.
Direcciones Futuras
Further research is needed to understand the exact biochemical and physiological effects of 3,5-dimethoxy-N-(2-methylphenyl)benzamide in humans. This will require the use of human studies, which are currently limited due to ethical and safety concerns. Future research should also investigate the potential therapeutic applications of 3,5-dimethoxy-N-(2-methylphenyl)benzamide, such as its use in the treatment of mood disorders or cognitive impairments. Additionally, the development of selective agonists and antagonists for the 5-HT2A receptor will provide a better understanding of the role of this receptor in various physiological processes.
Métodos De Síntesis
3,5-dimethoxy-N-(2-methylphenyl)benzamide is synthesized by reacting 3,5-dimethoxybenzoyl chloride with 2-methylphenylamine in the presence of a base. The reaction yields 3,5-dimethoxy-N-(2-methylphenyl)benzamide as a white crystalline solid. The purity of 3,5-dimethoxy-N-(2-methylphenyl)benzamide can be improved by recrystallization from a suitable solvent.
Aplicaciones Científicas De Investigación
3,5-dimethoxy-N-(2-methylphenyl)benzamide has been used in scientific research to study the 5-HT2A receptor and its role in various physiological processes. It is also used to investigate the mechanism of action of other drugs that interact with the 5-HT2A receptor. 3,5-dimethoxy-N-(2-methylphenyl)benzamide has been used in animal studies to investigate its effects on behavior, cognition, and perception.
Propiedades
Fórmula molecular |
C16H17NO3 |
|---|---|
Peso molecular |
271.31 g/mol |
Nombre IUPAC |
3,5-dimethoxy-N-(2-methylphenyl)benzamide |
InChI |
InChI=1S/C16H17NO3/c1-11-6-4-5-7-15(11)17-16(18)12-8-13(19-2)10-14(9-12)20-3/h4-10H,1-3H3,(H,17,18) |
Clave InChI |
HNUCADGJXHKMAF-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC=C1NC(=O)C2=CC(=CC(=C2)OC)OC |
SMILES canónico |
CC1=CC=CC=C1NC(=O)C2=CC(=CC(=C2)OC)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![4-chloro-N-[4-(diethylamino)phenyl]benzenesulfonamide](/img/structure/B291678.png)






![Dimethyl 5-[(3-chlorobenzoyl)amino]isophthalate](/img/structure/B291694.png)